molecular formula C9H8BF3O2 B3004619 trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid CAS No. 352525-91-8

trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid

Cat. No.: B3004619
CAS No.: 352525-91-8
M. Wt: 215.97
InChI Key: BBNQFBHQOPZKTI-AATRIKPKSA-N
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Properties

IUPAC Name

[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BF3O2/c11-9(12,13)8-3-1-7(2-4-8)5-6-10(14)15/h1-6,14-15H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNQFBHQOPZKTI-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . The reaction conditions often involve the use of diboron reagents and catalysts such as palladium or cobalt .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydroboration reactions using appropriate catalysts and reagents to ensure high yield and purity .

Scientific Research Applications

Key Applications

  • Suzuki-Miyaura Cross-Coupling Reactions
    • This reaction facilitates the formation of carbon-carbon bonds between vinyl boronic acids and organic halides, catalyzed by palladium complexes. The trifluoromethyl group significantly influences the reactivity and regioselectivity of the reaction, making it an important reagent in synthesizing complex organic molecules .
  • Synthesis of Heterocyclic Compounds
    • trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid is utilized in synthesizing C2-aryl pyrrolobenzodiazepines (PBDs), a class of compounds with notable biological activities such as anxiolytic and anticonvulsant properties. The introduction of the trifluoromethyl-substituted vinyl group into the PBD scaffold can lead to novel derivatives with enhanced therapeutic potential .
  • Preparation of Vinylic MIDA Boronates
    • This compound can be converted into vinylic MIDA boronates, which are stable and reactive organoboron compounds. These derivatives serve as precursors for further synthetic transformations or as ligands in organometallic complexes, broadening their application scope in chemical synthesis .
  • Biological Activity Studies
    • While specific biological activity data for this compound is limited, boronic acids generally exhibit various biological properties, including enzyme inhibition. Research is ongoing to explore its potential interactions with biological targets, particularly in cancer therapy due to its ability to interact with proteasomes .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid is a boronic acid derivative with significant potential in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This article explores its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula: C₉H₈BF₃O₂
  • Molecular Weight: 215.96 g/mol
  • Functional Groups: Contains a vinyl group and a trifluoromethyl group, enhancing its reactivity and solubility in organic solvents.

The trifluoromethyl group is particularly noteworthy as it can influence the compound's electronic properties, potentially enhancing its biological activity compared to non-fluorinated analogs.

This compound is synthesized primarily through Suzuki-Miyaura cross-coupling reactions. The mechanism involves the formation of stable complexes with various catalysts, facilitating carbon-carbon bond formation. This synthetic utility is critical for producing complex molecules with potential biological activity.

1. Interaction Studies

Research indicates that this compound enhances electrophilicity due to the trifluoromethyl group. This increased reactivity allows it to participate effectively in cross-coupling reactions with various substrates.

2. Comparative Studies

A comparative analysis of similar compounds reveals that this compound stands out due to its unique trifluoromethyl substitution. This characteristic may lead to distinct pharmacological profiles compared to other vinylboronic acids:

Compound NameUnique Features
trans-2-(4-Methoxyphenyl)vinylboronic acidMethoxy group enhances solubility
trans-2-Phenylvinylboronic acidLacks electron-withdrawing groups
trans-3-Phenyl-1-propen-1-ylboronic acidDifferent structural configuration
trans-2-(4-Methylphenyl)vinylboronic acidMethyl group affects reactivity
This compound Enhanced reactivity and potential bioactivity

Conclusion and Future Directions

The biological activity of this compound remains an area ripe for exploration. Its unique structural features suggest potential applications in medicinal chemistry, particularly as a building block for novel therapeutic agents. Further studies are warranted to elucidate its specific interactions with biological targets and to evaluate its efficacy in therapeutic contexts.

Q & A

Basic Question: What are the recommended spectroscopic techniques for characterizing trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid, and how should data interpretation be approached?

Methodological Answer:

  • Techniques : Use 1^1H and 13^{13}C NMR to confirm regiochemistry (e.g., trans configuration) and purity. The trifluoromethyl group (CF3CF_3) produces distinct 19^{19}F NMR signals (e.g., δ -60 to -65 ppm). IR spectroscopy can identify B-O and vinyl C=C stretches (~1350 cm1^{-1} and ~1600 cm1^{-1}, respectively).
  • Data Interpretation : Compare experimental NMR shifts with computational predictions (DFT/B3LYP methods) to validate structural assignments. For example, DFT studies on analogous phenylboronic acids show strong agreement between calculated and observed vibrational modes .
  • Advanced Tip : Couple NMR with mass spectrometry (HRMS-ESI) to detect protodeboronation byproducts (common in boronic acids under basic conditions) .

Advanced Question: How can hydrolytic stability and protodeboronation of this compound be minimized during Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • Hydrolytic Stability : The electron-withdrawing CF3CF_3 group enhances acidity of the boronic acid (pKa78pK_a \sim7-8), making it prone to hydrolysis. Stabilize the reaction medium by:
    • Using anhydrous solvents (e.g., THF, dioxane) and inert atmospheres.
    • Adding molecular sieves to scavenge water .
  • Protodeboronation Mitigation :
    • Avoid prolonged heating >80°C; optimize reaction time via TLC monitoring.
    • Use Pd catalysts with strong transmetallation activity (e.g., Pd(PPh3_3)4_4) to reduce side reactions.
    • Add phosphate buffers (pH 7–8) to balance boronate anion formation and protodeboronation rates .

Advanced Question: How does the CF3CF_3CF3​ substituent influence electronic and steric effects in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The CF3CF_3 group is strongly electron-withdrawing (-I effect), which:
    • Reduces electron density at the vinyl boron site, slowing transmetallation but enhancing oxidative addition with Pd0^0.
    • Increases resistance to oxidation, enabling reactions under aerobic conditions in some cases .
  • Steric Effects : The para-substituted CF3CF_3 group imposes minimal steric hindrance, favoring coupling with bulky aryl halides. Compare with ortho-substituted analogs (e.g., 2-methyl-4-CF3_3-phenylboronic acid), where steric clashes reduce yields .
  • Experimental Design : Screen ligands (e.g., SPhos, XPhos) to optimize Pd catalyst performance with electron-deficient substrates .

Basic Question: What are the best practices for handling and storing this compound to ensure long-term stability?

Methodological Answer:

  • Storage : Keep under argon or nitrogen at -20°C in amber vials to prevent moisture absorption and photodegradation. Use desiccants (e.g., silica gel) in storage containers .
  • Handling : Work in a glovebox or under Schlenk line conditions. If exposure occurs, follow OSHA HCS guidelines: rinse with water (skin/eyes) and seek medical attention for inhalation .
  • Stability Monitoring : Perform periodic 19^{19}F NMR checks to detect decomposition (e.g., formation of trifluoromethylbenzene byproducts) .

Advanced Question: How can computational methods (e.g., DFT) predict the reactivity of this boronic acid in catalytic cycles?

Methodological Answer:

  • Modeling : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to calculate:
    • Frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
    • Transition states for Pd-mediated transmetallation steps.
  • Case Study : DFT studies on 4-formylphenylboronic acid revealed that electron-deficient aryl groups lower the activation energy for Pd-OB(OH)3_3^- intermediate formation, accelerating coupling .
  • Validation : Compare computed 13^{13}C NMR shifts (<2 ppm deviation) and IR spectra with experimental data .

Advanced Question: What strategies resolve contradictions in reported yields for reactions involving this compound?

Methodological Answer:

  • Root Causes : Discrepancies often arise from:
    • Variable purity of the boronic acid (protodeboronation during storage).
    • Differences in Pd catalyst loading (0.5–5 mol%).
  • Resolution Protocol :
    • Standardize substrate purity via recrystallization (e.g., ethyl acetate/hexane).
    • Screen bases (K2_2CO3_3 vs. Cs2_2CO3_3) and solvents (DMF vs. toluene) to identify optimal conditions.
    • Use high-throughput experimentation (HTE) to map reaction outcomes .

Basic Question: How is this compound utilized in medicinal chemistry, given the role of fluorine in drug design?

Methodological Answer:

  • Fluorine Effects : The CF3CF_3 group enhances metabolic stability, lipophilicity, and target binding (e.g., van der Waals interactions). It is a common motif in kinase inhibitors and antivirals .
  • Applications :
    • Serve as a building block for fluorinated styryl derivatives with bioactivity (e.g., PET tracers).
    • Participate in Hiyama-Denmark couplings to generate trifluoromethylated biaryls for CNS drug candidates .

Advanced Question: What mechanistic insights explain its reactivity in copper-catalyzed oxyvinylation reactions?

Methodological Answer:

  • Mechanism : In Cu(I)-catalyzed reactions with diazo compounds (e.g., ), the boronic acid undergoes transmetallation to form a Cu-vinyl intermediate. This reacts with diazo substrates to form alkenes via carbene transfer.
  • Key Factors :
    • Electron-deficient boronic acids favor faster transmetallation.
    • Steric hindrance at the boron site (minimal in this case) improves yields .
  • Optimization : Use 2-iodosylbenzoic acid as an oxidant to regenerate Cu(I) and suppress homocoupling .

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